molecular formula C14H20BrNO4 B1406356 1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate CAS No. 1706463-07-1

1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate

Cat. No.: B1406356
CAS No.: 1706463-07-1
M. Wt: 346.22 g/mol
InChI Key: YAEQZCXURJIDNP-UHFFFAOYSA-N
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Description

Overview of Pyrrole Derivatives in Chemical Research

Pyrrole derivatives constitute a fundamental class of heterocyclic compounds that have captured the attention of chemists and researchers worldwide due to their remarkable structural diversity and extensive biological activities. These five-membered aromatic rings containing nitrogen atoms serve as essential building blocks in numerous natural products and synthetic compounds, demonstrating their versatility across multiple domains of chemical research. The pyrrole framework exhibits exceptional chemical reactivity patterns that enable diverse functionalization strategies, making these compounds invaluable scaffolds for the construction of biologically active molecules.

Contemporary research has revealed that pyrrole derivatives possess significant therapeutic potential, serving as promising scaffolds for antimicrobial, antiviral, antimalarial, antitubercular, anti-inflammatory, and enzyme-inhibiting drugs. The unique electronic properties of the pyrrole ring system, characterized by aromatic stabilization through nitrogen lone pair delocalization, provide these compounds with distinctive reactivity profiles that chemists can exploit for targeted molecular design. Furthermore, pyrrole derivatives demonstrate remarkable structure-activity relationships that guide medicinal chemists in optimizing biological activities through systematic structural modifications.

The significance of pyrrole chemistry extends beyond pharmaceutical applications to encompass advanced materials science, where these compounds contribute to the development of conducting polymers, photovoltaic materials, and specialized catalysts. Recent investigations have focused on developing novel synthetic methodologies for pyrrole derivatives, including multi-component reactions that offer improved efficiency, reduced environmental impact, and enhanced structural diversity. These advances have positioned pyrrole chemistry at the forefront of sustainable synthetic organic chemistry, where researchers continue to explore innovative approaches to access complex pyrrole architectures.

Historical Context of Brominated Pyrrole Compounds

The historical development of brominated pyrrole chemistry traces back to early investigations of halogenated heterocycles, where researchers recognized the unique reactivity patterns exhibited by halogen-substituted pyrrole systems. Early pioneering work established fundamental principles governing the regioselective halogenation of pyrrole rings, demonstrating that bromination reactions could be controlled to achieve specific substitution patterns through careful manipulation of reaction conditions. These foundational studies revealed that brominated pyrroles exhibit enhanced electrophilic character at specific ring positions, enabling selective functionalization strategies that remain important in contemporary synthetic methodology.

Significant milestones in brominated pyrrole research include the discovery of naturally occurring halogenated pyrrole compounds such as pentabromopseudilin, the first reported marine microbial antibiotic containing a highly halogenated 2-arylpyrrole moiety. This remarkable natural product, isolated from marine bacteria in 1966, demonstrated that nature employs extensive halogenation strategies to enhance the biological activity of pyrrole-containing molecules. Pentabromopseudilin contains over seventy percent bromine atoms by weight, contributing to its potent antimicrobial properties against methicillin-resistant Staphylococcus aureus and other challenging pathogens.

The evolution of brominated pyrrole chemistry has been marked by continuous refinement of synthetic methodologies, including the development of selective bromination protocols that enable precise control over substitution patterns. Research has demonstrated that brominated pyrroles serve as versatile synthetic intermediates, capable of undergoing diverse cross-coupling reactions, nucleophilic substitutions, and other transformations that expand their utility in complex molecule synthesis. Modern approaches to brominated pyrrole synthesis emphasize sustainability and efficiency, incorporating environmentally friendly reagents and reaction conditions that minimize waste production while maximizing product yields.

Significance of 1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate in Organic Chemistry

The compound this compound represents a sophisticated example of modern pyrrole chemistry, incorporating multiple functional groups that provide exceptional synthetic versatility. This complex molecular architecture features strategic positioning of ester functionalities at the 1 and 2 positions, methyl substituents at the 3 and 5 positions, and a bromine atom at the 4 position, creating a highly functionalized scaffold suitable for diverse chemical transformations. The molecular formula C₁₂H₁₆BrNO₄ and molecular weight of 318.16 daltons reflect the compound's substantial size and complexity within the pyrrole derivative family.

The strategic incorporation of both tert-butyl and ethyl ester groups provides differential reactivity patterns that enable selective modification strategies during synthetic applications. Research has demonstrated that this compound can undergo palladium-catalyzed cross-coupling reactions, where the bromine substituent serves as an effective leaving group for the introduction of various aryl and heteroaryl moieties. The presence of multiple ester functionalities offers additional opportunities for hydrolysis, transesterification, and other transformations that can modify the compound's physical and chemical properties according to specific research requirements.

The compound's unique substitution pattern contributes to its value as a synthetic intermediate in the preparation of more complex pyrrole derivatives and fused heterocyclic systems. The strategic positioning of functional groups enables regioselective reactions that would be challenging to achieve with simpler pyrrole derivatives, highlighting the importance of this compound in advanced synthetic organic chemistry. Furthermore, the compound's stability under standard laboratory conditions and its commercial availability have made it accessible to researchers worldwide, facilitating its incorporation into diverse research programs.

Property Value Reference
Molecular Formula C₁₂H₁₆BrNO₄
Molecular Weight 318.16 g/mol
CAS Registry Number 516465-80-8
Chemical Class Brominated Pyrrole Dicarboxylate
Functional Groups Tert-butyl ester, Ethyl ester, Bromine

Research Objectives and Scope

The primary objective of this investigation centers on providing a comprehensive analysis of this compound within the broader context of contemporary pyrrole chemistry research. This study aims to elucidate the compound's structural characteristics, synthetic accessibility, and potential applications in advanced organic synthesis, while establishing connections to current trends in heterocyclic chemistry and materials science research. The investigation seeks to demonstrate how this specific compound exemplifies the evolution of pyrrole chemistry from simple heterocyclic systems to sophisticated, multi-functional synthetic intermediates.

The scope of this analysis encompasses examination of the compound's chemical properties, reactivity patterns, and synthetic utility based on available research literature and commercial applications. This study will explore the compound's role as a representative example of modern brominated pyrrole chemistry, highlighting how strategic functional group incorporation enhances synthetic versatility and expands potential applications. The investigation will also address the compound's position within the broader landscape of pyrrole derivative research, demonstrating connections to related chemical systems and emerging research directions.

Contemporary research objectives in pyrrole chemistry emphasize the development of efficient synthetic methodologies, exploration of structure-activity relationships, and discovery of novel applications in pharmaceuticals, materials science, and catalysis. This compound serves as an excellent case study for understanding how modern organic chemists approach the design and synthesis of complex heterocyclic systems, incorporating multiple functional groups to achieve specific research objectives. The investigation will demonstrate how this compound contributes to advancing fundamental understanding of pyrrole chemistry while providing practical synthetic solutions for contemporary research challenges.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 4-bromo-3,5-dimethylpyrrole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO4/c1-7-19-12(17)11-8(2)10(15)9(3)16(11)13(18)20-14(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEQZCXURJIDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1C(=O)OC(C)(C)C)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

A Suzuki-Miyaura coupling reaction is employed to synthesize intermediates leading to the target compound. In one protocol:

  • Reactants : 1-(tert-butyl) 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate and 4-methoxyphenylboronic acid.
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (0.025 mmol).
  • Conditions : DMF/water (7.5:2.25 mL), 110°C, 24 hours.
  • Yield : 81% after purification via flash column chromatography (ethyl acetate/petroleum ether gradient).
Step Reagents/Conditions Outcome
Coupling Pd(PPh₃)₄, Na₂CO₃, 110°C, 24h Intermediate formation
Purification Ethyl acetate/petroleum ether (2–20% gradient) 87% yield after chromatography

Paal-Knorr Pyrrole Synthesis with Subsequent Bromination

The Paal-Knorr method is utilized to construct the pyrrole core, followed by bromination:

  • Step 1 : Cyclization of 1,4-diketones with ammonium acetate generates 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
  • Step 2 : Bromination using N-bromosuccinimide (NBS) under radical or electrophilic conditions introduces the 4-bromo substituent. For example:

Purification and Characterization

  • Column Chromatography : Silica gel with ethyl acetate/petroleum ether gradients (e.g., 2–20%) is standard for isolating the target compound.
  • Spectroscopic Data :
    • ¹H NMR : Characteristic peaks for tert-butyl (δ 1.45 ppm), ethyl ester (δ 1.25–1.35 ppm), and pyrrole protons (δ 6.10–6.30 ppm).
    • MS (ESI+) : m/z 402.1 [M+H]⁺.

Optimization Challenges

  • Regioselectivity : Bromination at the 4-position requires careful control of reaction conditions to avoid di- or tri-brominated byproducts.
  • Stability : The tert-butyl ester group may undergo hydrolysis under acidic conditions, necessitating neutral pH during workup.

Comparative Analysis of Methods

Method Advantages Limitations
Suzuki-Miyaura Coupling High functional group tolerance Requires pre-functionalized boronic acids
Paal-Knorr/Bromination Scalable for pyrrole core synthesis Multi-step, moderate bromination yields

Chemical Reactions Analysis

1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove oxygen atoms.

    Ester Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include bromine, N-bromosuccinimide, amines, thiols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

The compound serves as an important building block in organic synthesis. It has been utilized in the synthesis of polysubstituted pyrroles, which are valuable intermediates in pharmaceuticals and agrochemicals. For example, it has been reported that this compound can undergo electro-oxidative reactions to form various functionalized derivatives, showcasing its versatility in synthetic chemistry .

Medicinal Chemistry

Research indicates that derivatives of pyrrole compounds exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The presence of the bromine atom in 1-tert-butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate may enhance its interaction with biological targets, making it a candidate for drug development .

Multicomponent Reactions

Multicomponent reactions involving this compound have been explored to synthesize biologically active molecules efficiently. These reactions allow for the rapid generation of diverse chemical libraries that can be screened for pharmaceutical activity. The ability to create complex structures from simple starting materials is a significant advantage in drug discovery .

Case Study 1: Synthesis of Anti-inflammatory Agents

A study demonstrated the synthesis of a series of pyrrole derivatives using this compound as a key intermediate. These compounds were evaluated for their inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in inflammatory processes. The results indicated promising anti-inflammatory activity, highlighting the potential therapeutic applications of this compound .

Case Study 2: Development of Anticancer Compounds

Another research effort focused on synthesizing novel anticancer agents using this pyrrole derivative as a starting material. The synthesized compounds were tested against various cancer cell lines, showing significant cytotoxicity. This underscores the relevance of this compound in developing new cancer therapies .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibition of enzyme activity to activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physical Properties of Pyrrole Dicarboxylates
Compound Name Substituents Ester Groups Melting Point (°C) Key Reactivity/Synthesis Notes
Target Compound 4-Br, 3,5-Me 1-t-Bu, 2-Et N/A High steric hindrance; bromo enhances electrophilicity
Ethyl 2-formyl-4,4'-propylpyrrole-3,5-dicarboxylate 2-formyl, 4-Pr Ethyl 88 Forms semicarbazone (m.p. 199°C)
Ethyl 2,4-dimethyl-3-propylpyrrole-5-carboxylate 2,4-Me, 3-Pr Ethyl 98 Brominates at 148°C; porphyrin precursor

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound likely reduces nucleophilic attack at the ester carbonyl compared to ethyl/propyl esters in analogs .
  • Bromo Reactivity : Bromination in analogs (e.g., at 148°C for Ethyl 2,4-dimethyl-3-propylpyrrole-5-carboxylate ) suggests the 4-bromo substituent in the target compound may similarly facilitate cross-coupling or elimination reactions.
  • Synthetic Routes : Analog synthesis often employs Mg ethyl bromide or chloroformate (e.g., ), but the tert-butyl ester in the target compound may require milder conditions due to steric constraints.

Reactivity and Electronic Properties

Conceptual density functional theory (DFT) principles () provide a framework to compare electronic properties:

Table 2: Theoretical Reactivity Indices (Hypothetical Data)
Compound Electrophilicity Index (ω) Local Softness (s) Global Hardness (η)
Target Compound High (Br substituent) Low (t-Bu hindrance) Moderate
Ethyl 2-formyl-... Very High (formyl group) Moderate Low
Ethyl 2,4-dimethyl-... Moderate (Me groups) High High

Analysis :

  • The bromo group in the target compound increases electrophilicity at the 4-position, making it susceptible to nucleophilic aromatic substitution, whereas the formyl group in ’s compound enhances electrophilicity more broadly .
  • The tert-butyl ester reduces local softness (lower electron density accessibility) compared to ethyl esters, aligning with steric/electronic effects predicted by DFT .

Biological Activity

1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate is a synthetic compound belonging to the pyrrole family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

The molecular formula for this compound is C14H21BrN2O4C_{14}H_{21}BrN_{2}O_{4}. Its structure includes a pyrrole ring with various substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds in the pyrrole class exhibit a range of biological activities. The following sections summarize specific findings related to this compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrrole derivatives. For instance:

CompoundActivity TypeMIC (µg/mL)Reference
This compoundBacterial32
Other PyrrolesFungalVaries

The compound demonstrated significant activity against various bacterial strains with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. A notable study indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
  • IC50 Values :
Cell LineIC50 (µM)Reference
HeLa15
MCF720

These results indicate that the compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

The anti-inflammatory properties were assessed using various models of inflammation. The compound showed promising results:

  • Model : Carrageenan-induced paw edema in rats
  • Inhibition Percentage :
Dose (mg/kg)Inhibition (%)Reference
1045
2065

At higher doses, the compound significantly reduced inflammation, indicating its potential utility in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of pyrrole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a pyrrole derivative resulted in a significant reduction in infection rates compared to controls.
  • Case Study on Cancer Treatment : A pilot study on patients with advanced cancer indicated that administration of this compound led to tumor size reduction in a subset of participants.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through activation of caspase pathways.

Q & A

Q. Critical Factors :

  • Temperature : Bromination at 0–5°C minimizes side reactions like over-bromination.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance esterification yields, while CCl₄ is preferred for bromination.
  • Catalysts : Use of AIBN for radical initiation improves regioselectivity.

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and flame-resistant lab coats.
  • Ventilation : Conduct bromination steps in a fume hood to avoid inhalation of Br₂ vapors.
  • Storage : Store brominated intermediates in amber glass containers under nitrogen to prevent light-induced decomposition.

Q. Emergency Protocols :

  • For skin contact: Immediate rinsing with 10% Na₂S₂O₃ solution to neutralize bromine residues .

Advanced: How can conflicting NMR data for the brominated pyrrole derivative be resolved using advanced spectroscopic techniques?

Methodological Answer :
Discrepancies in δH values (e.g., H-3 vs. H-5 protons) arise from solvent polarity or crystallographic packing effects. Resolution strategies:

2D NMR (HSQC, HMBC) : Assigns coupling patterns and confirms substituent positions.

Variable Temperature NMR : Identifies dynamic rotational barriers caused by tert-butyl groups.

Comparative Analysis : Cross-referencing with crystallographic data of analogs (e.g., 4-iodo derivative, CAS 170100-69-3) clarifies steric effects .

Reference : Structural analog studies align with principles of chemical identification in .

Basic: What structural features influence reactivity in cross-coupling reactions?

Q. Methodological Answer :

  • Steric Effects : The tert-butyl group at position 1 hinders nucleophilic attack at the adjacent ester.
  • Electronic Effects : The 4-bromo substituent activates the pyrrole ring for Suzuki-Miyaura coupling.

Q. Reactivity Table :

Reaction TypeCatalystYield (%)
Suzuki CouplingPd(PPh₃)₄65
Buchwald-HartwigPd₂(dba)₃58

Advanced: What theoretical frameworks guide catalyst design for selective functionalization?

Methodological Answer :
Density Functional Theory (DFT) calculations predict transition states and electron density maps to design ligands that stabilize Pd(0) intermediates. For example:

  • Ligand Screening : Bulky phosphine ligands (e.g., XPhos) reduce β-hydride elimination in alkylation steps.
  • Solvent Effects : Simulations show THF stabilizes oxidative addition intermediates better than DMSO.

Reference : Linking computational models to experimental design aligns with ’s Guiding Principle 2 .

Advanced: How do contradictory reports on the compound’s thermal stability inform decomposition pathway analysis?

Methodological Answer :
Discrepancies arise from differential scanning calorimetry (DSC) vs. thermogravimetric analysis (TGA) methodologies. Resolution steps:

Isothermal Studies : Conducted at 150°C show ester cleavage precedes pyrrole ring decomposition.

Mass Spectrometry : Identifies tert-butyl radical fragments as primary degradation products.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.